MM-206 is a cell-permeable, non-cytotoxic naphthalene sulfonamide compound effectively inhibits STAT3 DNA-binding activity.
MM-206
CAS No.:
Cat. No.: VC0535840
Molecular Formula: C22H12F5NO3S2
Molecular Weight: 497.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H12F5NO3S2 |
---|---|
Molecular Weight | 497.5 g/mol |
IUPAC Name | 2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H |
Standard InChI Key | ZXJHEANDHXHGMV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O |
Canonical SMILES | C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
MM-206 features a distinctive perfluorophenylsulfonamide group, a structural element that has appeared in various clinical trials without apparent toxicity concerns . This key structural component contributes to MM-206's enhanced potency compared to its predecessors.
The compound stands out among naphthalene sulfonamide inhibitors due to its optimized structure. While comprehensive physical-chemical property data is limited in the available literature, MM-206's molecular design enables effective interaction with its target protein while maintaining suitable drug-like characteristics.
Table 1: Comparative Potency of MM-206 and Related Compounds
Compound | SPR-Based Competitive Binding (IC50) | STAT3 Phosphorylation Inhibition (IC50) | DNA Binding Inhibition (IC50) |
---|---|---|---|
MM-206 | 1.2 μM | 0.8-1.9 μM | 1-5 μM |
C188 | 7.2 μM | Not reported | 1-5 μM |
C188-9 | 5.0 μM | Not reported | >30 μM |
As demonstrated in Table 1, MM-206 exhibits substantially improved potency compared to earlier generation compounds, particularly in competitive binding assays where its IC50 value of 1.2 μM significantly outperforms both C188 (7.2 μM) and C188-9 (5.0 μM) .
Mechanism of Action
The most remarkable aspect of MM-206 is its novel mechanism of action. Through innovative rhodium(II)-catalyzed, proximity-driven modification studies, researchers discovered that MM-206 binds to the coiled-coil domain (CCD) of STAT3, specifically near the Phe174 residue . This binding site is distinctly different from the SH2 domain traditionally targeted by STAT3 inhibitors.
MM-206 effectively inhibits STAT3 binding to DNA with an IC50 of 1-5 μM, comparable to its performance in SH2 binding-inhibition assays . Additionally, MM-206 demonstrates dose-dependent inhibition of STAT3 phosphorylation in AML cell lines with IC50 values ranging from 0.8 to 1.9 μM following a 30-minute pre-treatment prior to G-CSF stimulation .
This unique targeting approach may offer several advantages:
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The binding to the coiled-coil domain appears to exert profound effects on the function of the distal SH2 domain
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Targeting domains other than SH2 (which is present throughout the genome) may provide greater selectivity
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MM-206's mechanism aligns with earlier observations where mutations in the coiled-coil domain significantly affected STAT3 function
Preclinical Efficacy Studies
Cell Line Type | Cancer Type | Response to MM-206 | Proposed Mechanism |
---|---|---|---|
AML cell lines | AML | Significant apoptosis induction | STAT3 inhibition |
Primary AML samples | AML | Significant apoptosis induction | STAT3 inhibition |
ALL cell lines (KOPN-8, RS4-11) | ALL | Minimal sensitivity | Lack of STAT3 dependency |
This differential response between AML and ALL cell lines provides further evidence that MM-206's therapeutic effects occur through a STAT3-specific mechanism of action .
In Vivo Studies
The therapeutic potential of MM-206 has been evaluated in animal models using immunocompromised NOD-SCID-IL2Rγ−/− (NSG) mice engrafted with luciferase-expressing MV4-11 AML cells . Two treatment regimens were assessed:
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Two-week regimen (10 doses): Resulted in lower luminescence at week 5 relative to control, indicating delayed disease progression
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Four-week regimen: Demonstrated more sustained disease control
Treatment with MM-206 produced multiple beneficial outcomes in these models:
Table 3: In Vivo Effects of MM-206 in AML Mouse Models
Treatment Duration | Disease Progression Effect | Bone Marrow Tumor Cell Impact | Survival Impact |
---|---|---|---|
2 weeks (10 doses) | Delayed progression | Not specified | Not specified |
4 weeks | Further slowed progression | Significant decrease | Significantly prolonged (p=0.019 at 10 weeks) |
These findings demonstrate MM-206's promising efficacy in clinically relevant models of AML, providing strong preclinical support for its continued development .
Comparative Analysis with Other STAT3 Inhibitors
MM-206 represents a significant advancement over previous STAT3 inhibitors, particularly within the naphthalene sulfonamide class. As detailed in Table 1, MM-206's IC50 value of 1.2 μM in competitive binding assays demonstrates substantially improved potency compared to C188 (7.2 μM) and C188-9 (5.0 μM) .
Beyond improved binding affinity, MM-206 offers potential advantages through its novel mechanism targeting the coiled-coil domain rather than the SH2 domain . This approach may confer greater selectivity, as the SH2 domain is a large protein domain family present throughout the genome .
The structural optimization introducing the perfluorophenylsulfonamide group appears to be a critical modification that enhances MM-206's therapeutic potential while maintaining a favorable preliminary toxicity profile .
Therapeutic Implications for Acute Myeloid Leukemia
AML remains an aggressive malignancy where relapse is common, and relapsed tumors typically develop chemoresistance . The identification of MM-206 as a potent STAT3 inhibitor targeting the coiled-coil domain presents a fundamentally new therapeutic approach for these challenging cases.
MM-206's demonstrated ability to:
These findings collectively suggest that MM-206 could serve as either a standalone therapy or part of combination approaches for resistant AML. The compound's specific targeting of STAT3-dependent malignancies further supports its potential role in personalized medicine approaches where STAT3 upregulation drives disease progression.
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